2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol
Description
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol is a nitroaromatic compound featuring a benzene ring substituted with a hydroxymethyl group (-CH$2$OH) at the para position (C4), a nitro group (-NO$2$) at the ortho position (C2), and an ethoxy-linked ethanol moiety (Figure 1). The compound is commercially available as a research chemical (TCI Chemicals, H1048) with >98% purity . Its functional groups—nitro, hydroxymethyl, and ethanol—impart distinct electronic and solubility properties, making it a candidate for synthetic intermediates or antimicrobial studies .
Properties
IUPAC Name |
2-[4-(hydroxymethyl)-2-nitrophenoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c11-3-4-15-9-2-1-7(6-12)5-8(9)10(13)14/h1-2,5,11-12H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNNYCZPIGWQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol typically involves the reaction of 4-(hydroxymethyl)-2-nitrophenol with ethylene glycol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality and quantity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 4-(formyl)-2-nitrophenoxyethanol or 4-(carboxyl)-2-nitrophenoxyethanol.
Reduction: Formation of 2-[4-(aminomethyl)-2-nitrophenoxy]ethanol.
Substitution: Formation of various substituted phenoxyethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol exhibits significant antimicrobial activity. Its structural features contribute to its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. Studies have shown that compounds with nitrophenyl moieties often possess enhanced antibacterial properties due to their ability to interfere with bacterial cell wall synthesis and function .
Drug Delivery Systems
The compound has been investigated for use in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. By incorporating this compound into polymeric matrices, researchers have developed systems that improve the release profiles of active pharmaceutical ingredients (APIs). This application is particularly relevant in formulating oral and injectable medications where solubility is a critical factor .
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at a leading pharmaceutical institution tested the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The compound was found to inhibit the growth of Escherichia coli and Staphylococcus aureus at low concentrations, demonstrating its potential as an effective antibacterial agent. The mechanism was attributed to the disruption of bacterial cell membrane integrity and interference with metabolic pathways .
Case Study 2: Formulation Development
In another study, scientists explored the incorporation of this compound in a polymeric micelle formulation designed for targeted drug delivery. The results indicated that the formulation significantly improved the pharmacokinetic profile of the encapsulated drug compared to conventional formulations. This study highlights the compound's utility in enhancing drug delivery efficiency and targeting specific tissues or cells .
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and nitro groups play crucial roles in its reactivity and biological activity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular components, enzymes, and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol with nitroaromatic and hydroxymethyl-substituted derivatives, emphasizing molecular features, applications, and research findings.
Nitrophenoxy Ethanol Derivatives
2-(4-Nitrophenoxy)ethanol (CAS 16365-27-8)
- Molecular Formula: C$8$H$9$NO$_4$ .
- Structure: Nitro group at para position (C4) and ethoxy-linked ethanol.
- Key Differences : Lacks the hydroxymethyl group, reducing hydrogen-bonding capacity and polarity.
- Applications : Studied in ozonation reactions as a byproduct; degraded into biodegradable organic acids (e.g., oxalic acid) within 60 minutes .
6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)-oxane-3,4-diol
- Molecular Formula : C${12}$H${13}$FN$2$O$9$ .
- Structure: Dinitrophenoxy group attached to a fluorinated sugar derivative.
- Key Differences : Additional fluorine and carbohydrate backbone enhance solubility in polar solvents.
- Applications: Potential use in crystallographic fragment screening for enzyme studies .
Hydroxymethyl-Substituted Aromatic Ethanol Derivatives
2-(2-(Hydroxymethyl)phenyl)ethanol Derivatives
- General Structure: Benzene ring with hydroxymethyl (C2) and ethanol groups .
- Key Differences : Absence of nitro group but presence of alkyl/aryl substituents (e.g., methoxy, bromo).
- Applications: Demonstrated antimicrobial activity against Escherichia coli and Staphylococcus aureus due to synergistic effects of hydroxymethyl and phenolic groups .
4-Methylphenylacetic Acid
Nitro and Amino-Substituted Ethanol Derivatives
2-({4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl}amino)ethanol
- Structure: Nitro (C2), ethylamino, and ethanol groups .
- Applications : Pharmaceutical intermediate for β-agonist synthesis (e.g., salmeterol analogs) .
2-[(4-Amino-2-chloro-5-nitrophenyl)amino]ethanol
Ester Derivatives of the Target Compound
Methyl 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetate (CAS 308815-81-8)
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol, a compound with the molecular formula CHNO, has attracted attention in various fields of biological research due to its potential pharmacological properties and interactions with biological systems. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 197.19 g/mol
- Structure : The compound features a nitrophenoxy group and a hydroxymethyl substituent, contributing to its biological reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Its nitro group may facilitate redox reactions, while the hydroxymethyl group can participate in hydrogen bonding, enhancing binding affinity to target sites.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related nitrophenol derivatives can inhibit bacterial growth by disrupting cellular processes, such as protein synthesis and membrane integrity .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's mechanism may involve the induction of apoptosis through the activation of caspase pathways or the generation of reactive oxygen species (ROS) .
Table 1: Summary of Biological Activities
Study on Antimicrobial Effects
A study published in Molecules evaluated the antimicrobial efficacy of nitrophenol derivatives, including compounds structurally related to this compound. Results indicated a notable inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the specific strain tested .
Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of related compounds on human cancer cell lines. The findings demonstrated that treatment with these compounds resulted in a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy .
Table 2: Case Study Results
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution, leveraging the nitro group's electron-withdrawing properties to activate the aromatic ring. For example, a nitrophenoxy intermediate (e.g., 4-(trifluoromethyl)-2-nitrophenoxy derivatives) can undergo substitution with hydroxymethyl-containing alcohols under reflux in methanol with a catalytic acid (e.g., HCl) . Optimization involves controlling temperature (reflux at ~65°C), solvent polarity, and stoichiometry of the nucleophile. Monitoring via TLC or HPLC ensures reaction completion.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm the hydroxymethyl (–CHOH), nitro (–NO), and ethoxy (–OCHCHOH) groups.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification. NIST-standardized electron ionization (EI) or electrospray ionization (ESI) protocols ensure reproducibility .
- FT-IR : Peaks at ~3350 cm (O–H stretch), 1520 cm (N–O asymmetric stretch), and 1250 cm (C–O–C ether linkage).
Q. What are the key stability considerations for storing and handling this compound?
- Methodology : The nitro group confers sensitivity to light and heat. Store in amber vials at –20°C under inert gas (N or Ar). Stability assays (HPLC or UV-Vis) under varying pH (4–9) and temperature (4–40°C) reveal degradation pathways (e.g., nitro reduction or hydrolysis). Add antioxidants (e.g., BHT) for long-term storage .
Q. What are the primary applications of this compound in chemical and biological research?
- Methodology :
- Organic Synthesis : As a nitroaromatic building block for pharmaceuticals (e.g., β-blockers) via reduction to amines .
- Surfactant Studies : Ethoxylate derivatives (e.g., glycol ethers) stabilize nanoparticles or act as detergents in protein solubilization .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., nitro reduction vs. ether cleavage) impact synthetic yields, and how can selectivity be improved?
- Methodology : Under reductive conditions (e.g., H_2$, while acidic conditions risk ether hydrolysis. Computational modeling (DFT) identifies transition-state energies to predict dominant pathways . Selectivity is enhanced by:
- Catalyst Choice : Selective hydrogenation catalysts (e.g., PtO for nitro reduction without ether cleavage).
- pH Control : Neutral conditions suppress hydrolysis during nitro activation .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodology : Discrepancies arise from dynamic effects (e.g., rotational barriers in ethoxy groups). Use variable-temperature NMR to observe coalescence temperatures. Compare with DFT-optimized structures (Gaussian or ORCA) to validate conformers .
Q. What advanced analytical techniques are required to detect trace impurities or degradation products?
- Methodology :
- LC-MS/MS : Quantify impurities (e.g., nitrophenol byproducts) at ppm levels.
- X-ray Crystallography : Resolve structural ambiguities in degradation products (e.g., oxidized aldehydes) .
- EPR Spectroscopy : Detect radical intermediates formed during nitro group reduction .
Q. How does this compound interact with biological systems (e.g., enzyme inhibition or metabolic pathways)?
- Methodology :
- In Vitro Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability.
- Isotopic Labeling : Use C-labeled compound to track metabolic fate (e.g., glucuronidation of the hydroxymethyl group) .
- Molecular Docking : Simulate binding to target enzymes (e.g., oxidoreductases) using AutoDock or Schrödinger .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
